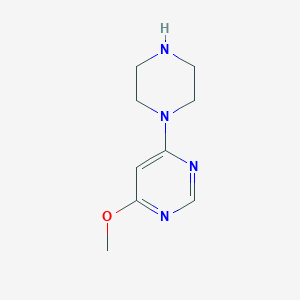

4-Methoxy-6-(piperazin-1-yl)pyrimidine

Description

4-Methoxy-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperazine moiety at position 4. Its molecular formula is C₉H₁₃N₅O, with a molecular weight of 207.24 g/mol (unprotonated form). The compound is frequently synthesized via nucleophilic aromatic substitution, where chloropyrimidine derivatives react with piperazine under basic conditions . It is commonly isolated as a hydrochloride salt (CAS: 57005-71-7) to enhance stability and solubility .

Pyrimidine derivatives, including this compound, are pivotal in medicinal chemistry due to their ability to modulate biological targets such as kinases, enzymes, and neurotransmitter receptors . For example, its structural analogs are explored as anticancer agents (e.g., tyrosine kinase inhibitors) and acetylcholinesterase (AChE) inhibitors .

Properties

IUPAC Name |

4-methoxy-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOINJVBLEDQGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879215-72-2 | |

| Record name | 4-methoxy-6-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(piperazin-1-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyrimidine and piperazine.

Nucleophilic Substitution: The 4-methoxypyrimidine undergoes nucleophilic substitution with piperazine under basic conditions to form the desired product. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of 4-hydroxy-6-(piperazin-1-yl)pyrimidine or 4-formyl-6-(piperazin-1-yl)pyrimidine.

Reduction: Formation of 4-methoxy-6-(piperazin-1-yl)tetrahydropyrimidine.

Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to 4-methoxy-6-(piperazin-1-yl)pyrimidine. For instance, derivatives of this compound have been shown to significantly inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS). Molecular docking studies indicate a strong affinity for the active sites of these enzymes, suggesting potential therapeutic applications in treating inflammation-associated disorders .

Cancer Research

The compound has also been investigated for its potential in cancer therapy. In silico studies demonstrated that related pyrimidine derivatives can interfere with the NF-κB signaling pathway, which is often dysregulated in cancerous cells. These compounds decreased DNA binding abilities of NF-κB and modulated cytokine levels in inflammatory bowel disease models, indicating their potential use in targeting cancer-related inflammation and tumor progression .

Anthelmintic Properties

Pyrimidine derivatives, including this compound, have been explored for their anthelmintic properties. They are effective against parasitic organisms, particularly in larval stages, making them suitable candidates for developing treatments against parasitic infections in mammals. The efficacy of these compounds can be evaluated through established assays, further supporting their application in veterinary medicine .

Chemical Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multicomponent reactions that allow for the introduction of various substituents on the pyrimidine ring. This flexibility enables researchers to optimize the pharmacological properties through structure-activity relationship (SAR) studies. For example, modifications to the piperazine moiety can enhance binding affinity and selectivity towards specific biological targets .

Case Study 1: Anti-inflammatory Efficacy

A study synthesized several derivatives based on this compound and tested their anti-inflammatory effects on RAW 264.7 macrophage cells. Compounds exhibited significant inhibition of NO production at non-cytotoxic concentrations, with some showing over 50% reduction in iNOS and COX-2 expression levels compared to controls .

Case Study 2: Cancer Cell Line Studies

In vitro studies on hepatocellular carcinoma (HCC) cell lines demonstrated that certain pyrimidine derivatives could reduce cell viability and induce apoptosis through modulation of NF-kB signaling pathways. These findings suggest a promising avenue for developing new anticancer agents derived from this chemical scaffold .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(piperazin-1-yl)pyrimidine depends on its specific application:

Comparison with Similar Compounds

Notes on Comparative Analysis

Structural Flexibility: Piperazine-linked pyrimidines exhibit tunable bioactivity via substituent modifications.

Therapeutic Potential: While this compound is primarily a research tool, its analogs like dasatinib are FDA-approved drugs, underscoring the scaffold’s versatility .

Synthetic Challenges : Competing alkylation/arylation at piperazine’s secondary amines necessitates rigorous reaction optimization to avoid regioisomeric impurities .

Biological Activity

4-Methoxy-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a methoxy group at the 4-position and a piperazine moiety at the 6-position, which contribute to its pharmacological properties. Recent studies have explored its interactions with various biological targets, leading to insights into its mechanisms of action and therapeutic applications.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 230.70 g/mol. The synthesis typically involves multi-step organic reactions that ensure high yield and purity, making it suitable for research purposes.

Key Reactions:

- Nucleophilic substitution due to the methoxy group.

- Coupling reactions involving the piperazine moiety.

- Electrophilic substitution reactions on the pyrimidine ring.

This compound exhibits significant biological activity primarily through its inhibition of butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter regulation. This inhibition suggests potential applications in treating cholinergic dysfunctions.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. Preliminary studies suggest it can inhibit specific kinases relevant to cancer progression, highlighting its potential as a lead compound in drug development.

Case Studies:

- Anticancer Studies: In vitro assays have shown that derivatives of pyrimidine compounds, including this compound, significantly inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this pyrimidine derivative demonstrated promising results in inhibiting blood vessel formation in tumor tissues .

- Inflammatory Response: The compound has been evaluated for anti-inflammatory properties. In macrophage cells stimulated by lipopolysaccharide (LPS), it reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a mechanism for mitigating inflammatory responses .

Interaction Studies

Initial findings indicate that this compound interacts with various biological targets, including specific kinases or receptors involved in cellular signaling pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for further quantitative analysis of these interactions .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.